molecular formula C6H4BrFN2O2 B1526599 2-Bromo-5-fluoro-4-nitroaniline CAS No. 952664-69-6

2-Bromo-5-fluoro-4-nitroaniline

Cat. No. B1526599
Key on ui cas rn: 952664-69-6
M. Wt: 235.01 g/mol
InChI Key: PKDUOURYTVRBLI-UHFFFAOYSA-N
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Patent
US08623905B2

Procedure details

To a solution of 2-bromo-5-fluoro-4-nitroaniline (23.0 g, 0.1 mol) in Et3N (250 mL) was added benzoic 2,2-dimethylbut-3-ynoic anhydride (59.0 g, 0.29 mol), CuI (1.85 g) and Pd(PPh3)2Cl2 (2.3 g) at room temperature. The mixture was stirred at 80° C. overnight, After cooling to room temperature, the reaction was quenched with water and the aqueous layer was extracted with ethyl acetate (100 mL×3). The combined organic layer was dried over anhydrous Na2SO4, the solvent was evaporated in vacuo. The residue was purified by chromatography on silica gel (10% ethyl acetate in petroleum ether) to give benzyl 4-(2-amino-4-fluoro-5-nitrophenyl)-2,2-dimethylbut-3-ynoate (20.0 g, 56%). 1H NMR (400 MHz, CDCl3) 8.05 (d, J=8.4 Hz, 1H), 7.39-7.38 (m, 5H), 6.33 (d, J=13.2 Hz, 1H), 5.20 (s, 2H), 4.89 (br s, 2H), 1.61 (s, 6H).
Quantity
23 g
Type
reactant
Reaction Step One
Name
2,2-dimethylbut-3-ynoic anhydride
Quantity
59 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
CuI
Quantity
1.85 g
Type
catalyst
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:6]([F:12])=[CH:5][C:3]=1[NH2:4].C[C:14]([CH3:27])([C:25]#[CH:26])[C:15]([O:17][C:18](=[O:24])[C:19]([CH3:23])([CH3:22])[C:20]#[CH:21])=O.[CH3:28][CH2:29]N(CC)CC>[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[NH2:4][C:3]1[CH:5]=[C:6]([F:12])[C:7]([N+:9]([O-:11])=[O:10])=[CH:8][C:2]=1[C:21]#[C:20][C:19]([CH3:22])([CH3:23])[C:18]([O:17][CH2:15][C:14]1[CH:25]=[CH:26][CH:29]=[CH:28][CH:27]=1)=[O:24] |^1:39,58|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
BrC1=C(N)C=C(C(=C1)[N+](=O)[O-])F
Name
2,2-dimethylbut-3-ynoic anhydride
Quantity
59 g
Type
reactant
Smiles
CC(C(=O)OC(C(C#C)(C)C)=O)(C#C)C
Name
Quantity
250 mL
Type
reactant
Smiles
CCN(CC)CC
Name
CuI
Quantity
1.85 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
2.3 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (100 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (10% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)F)[N+](=O)[O-])C#CC(C(=O)OCC1=CC=CC=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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